molecular formula C13H14N2O2S B8707812 N-(2-Aminophenyl)-1-phenylmethanesulfonamide

N-(2-Aminophenyl)-1-phenylmethanesulfonamide

Cat. No. B8707812
M. Wt: 262.33 g/mol
InChI Key: WMWPOLBAWLJWPR-UHFFFAOYSA-N
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Patent
US06211373B1

Procedure details

The sulfonamide was synthesized from benzyl sulfonyl chloride(0.01 mol) and o-phenylene diamine(0.01 mol) by general Method C. It was purified by recrystallization from EtOH(0.87 g, 33%). EI-MS m/z 263(M+H)+.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8](Cl)(=[O:10])=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:12]1([NH2:19])[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH2:18]>>[CH2:1]([S:8]([NH:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[NH2:19])(=[O:10])=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was purified by recrystallization from EtOH(0.87 g, 33%)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)S(=O)(=O)NC1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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